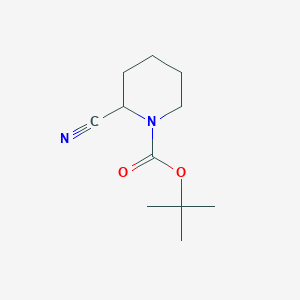

tert-Butyl 2-cyanopiperidine-1-carboxylate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

tert-butyl 2-cyanopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-7-5-4-6-9(13)8-12/h9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKAJZBMOVZIKHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373534 | |

| Record name | N-Boc-2-Cyanopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153749-89-4 | |

| Record name | N-Boc-2-Cyanopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BOC-PIPERIDINE-2-CARBONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-Butyl 2-cyanopiperidine-1-carboxylate CAS number

An In-Depth Technical Guide to tert-Butyl 2-cyanopiperidine-1-carboxylate

CAS Number: 153749-89-4

This technical guide provides comprehensive information on this compound for researchers, scientists, and drug development professionals. The document details the compound's physicochemical properties, safety information, synthesis protocols, and its applications in synthetic chemistry.

Compound Identification and Properties

This compound is a heterocyclic building block widely utilized in organic synthesis. The presence of a chiral center at the 2-position, combined with the bulky tert-butoxycarbonyl (Boc) protecting group, makes it a valuable intermediate, particularly in the field of asymmetric synthesis where it can be used as a chiral auxiliary.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 153749-89-4[1][2] |

| Molecular Formula | C₁₁H₁₈N₂O₂[2] |

| Molecular Weight | 210.27 g/mol [2] |

| IUPAC Name | This compound |

| Synonyms | (+/-)-1-N-BOC-2-CYANO-PIPERIDINE, 1-Boc-2-cyanopiperidine, 1-N-Boc-2-cyanopiperidine, 2-Cyano-piperidine-1-carboxylic acid tert-butyl ester[2] |

| InChI Key | LKAJZBMOVZIKHA-UHFFFAOYSA-N[2] |

| SMILES | CC(C)(C)OC(=O)N1CCCCC1C#N |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | White to pale brown powder[2] |

| Melting Point | 62-67 °C[2] |

| Boiling Point (Predicted) | 325.3 ± 35.0 °C[2] |

| Density (Predicted) | 1.07 ± 0.1 g/cm³[2] |

| pKa (Predicted) | -4.85 ± 0.40[2] |

| Storage Conditions | 2-8 °C, sealed and dry[2] |

Spectroscopic Data

While specific experimental spectra are dependent on the purity and solvent used, the following tables provide predicted mass spectrometry data and expected regions for key signals in NMR and IR spectroscopy.

Table 3: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 211.14411 |

| [M+Na]⁺ | 233.12605 |

| [M+NH₄]⁺ | 228.17065 |

| [M-H]⁻ | 209.12955 |

| Data sourced from PubChemLite. |

Table 4: General Spectroscopic Regions

| Spectroscopy | Functional Group | Expected Chemical Shift / Wavenumber |

| ¹H NMR | t-Butyl (9H, s) | ~1.5 ppm |

| Piperidine ring (9H, m) | 1.5 - 4.5 ppm | |

| ¹³C NMR | Nitrile (-C≡N) | 115 - 125 ppm |

| Carbonyl (C=O) | 150 - 160 ppm | |

| t-Butyl quaternary C | ~80 ppm | |

| t-Butyl methyl C | ~28 ppm | |

| Piperidine ring C | 20 - 60 ppm | |

| FT-IR | Nitrile stretch (-C≡N) | 2210 - 2260 cm⁻¹ |

| Carbonyl stretch (C=O) | 1680 - 1720 cm⁻¹ | |

| C-H stretch | 2850 - 3000 cm⁻¹ |

Safety Information

It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Table 5: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard Statements | H302 | Harmful if swallowed.[1] |

| H317 | May cause an allergic skin reaction.[1] | |

| Precautionary Statements | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] |

| P301+P312+P330 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1] |

Experimental Protocols

Synthesis of this compound

This protocol is based on the dehydration of the corresponding primary amide.

Materials:

-

2-Carbamoyl-piperidine-1-carboxylic acid tert-butyl ester (1.0 eq)

-

Acetonitrile (ACN)

-

Dimethylformamide (DMF)

-

Oxalyl chloride (in Dichloromethane)

-

Pyridine

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

500 mL round-bottom flask

-

Magnetic stir bar

Procedure:

-

To a 500 mL round-bottom flask equipped with a stir bar, add acetonitrile (220 mL) and DMF (3.82 mL, 49.4 mmol).[1]

-

Cool the mixture to -5 °C using an appropriate cooling bath.[1]

-

Slowly add oxalyl chloride (24.7 mL, 49.4 mmol, 2 M in dichloromethane) to the cooled mixture.[1]

-

Stir the resulting mixture for 15 minutes at -5 °C.[1]

-

In a separate flask, dissolve 2-carbamoyl-piperidine-1-carboxylic acid tert-butyl ester (9.4 g, 41.2 mmol) in acetonitrile (50 mL) and add pyridine (8.3 mL, 103 mmol).[1]

-

Add the solution from step 5 to the reaction mixture.[1]

-

Allow the reaction mixture to warm to room temperature and stir overnight.[1]

-

Concentrate the reaction mixture in vacuo to remove the solvent.[1]

-

Dissolve the residue in ethyl acetate (300 mL).[1]

-

Wash the organic phase successively with water (300 mL) and brine (200 mL).[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound as a yellow solid.[1]

General Protocol for Asymmetric Alkylation (Illustrative)

This compound can be used as a chiral auxiliary to direct the stereoselective alkylation of a prochiral substrate. The following is a generalized protocol.

Materials:

-

This compound (as the chiral auxiliary attached to a substrate)

-

Aprotic solvent (e.g., THF, Diethyl ether)

-

Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)

-

Electrophile (e.g., Alkyl halide like benzyl bromide or methyl iodide)

-

Quenching solution (e.g., saturated aqueous NH₄Cl)

-

Standard workup and purification equipment

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the substrate (the chiral auxiliary attached to the molecule to be alkylated) in the anhydrous aprotic solvent.

-

Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.

-

Slowly add the strong base (e.g., LDA) dropwise to the solution to form the enolate. Stir for a defined period (e.g., 30-60 minutes) to ensure complete formation.

-

Add the electrophile (alkyl halide) to the reaction mixture.

-

Stir the reaction at -78 °C until completion, monitoring by an appropriate method like Thin Layer Chromatography (TLC).

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature.

-

Perform a standard aqueous workup: extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography to isolate the diastereomerically enriched product.

-

The chiral auxiliary can then be cleaved under specific conditions (e.g., acidic hydrolysis) to yield the desired enantiomerically enriched product.

Applications in Drug Discovery and Development

Piperidine scaffolds are prevalent in a vast number of pharmaceuticals and biologically active compounds. The use of intermediates like this compound allows for the precise, stereocontrolled synthesis of complex molecular architectures. The nitrile group can be further transformed into other functional groups such as amines or carboxylic acids, making it a versatile synthon. Its role as a building block is significant in the synthesis of novel drug candidates, particularly in areas where specific stereoisomers are required for biological activity, such as in the development of enzyme inhibitors or receptor modulators.

References

tert-Butyl 2-cyanopiperidine-1-carboxylate physical properties

An In-depth Technical Guide to the Physical Properties of tert-Butyl 2-cyanopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, a key intermediate in organic synthesis. This document consolidates available data, outlines relevant experimental protocols, and presents a logical workflow for its synthesis and purification.

Chemical Identity

-

Chemical Name: this compound

-

Synonyms: (±)-1-N-BOC-2-cyanopiperidine, 1-tert-Butoxycarbonyl-2-cyanopiperidine, 2-Cyanopiperidine-1-carboxylic acid tert-butyl ester[1][5]

Physical and Chemical Properties

The physical properties of this compound are summarized below. It is typically a white to pale brown solid powder under standard conditions.[1]

| Property | Value | Source |

| Molecular Weight | 210.27 g/mol | [1][6] |

| Appearance | White to pale brown powder | [1] |

| Melting Point | 62-67 °C | [1] |

| Boiling Point | 325.3 ± 35.0 °C (Predicted) | [1] |

| Density | 1.07 ± 0.1 g/cm³ (Predicted) | [1] |

| pKa | -4.85 ± 0.40 (Predicted) | [1] |

| Storage Conditions | 2-8 °C, Sealed in a dry environment | [1][2] |

| Purity | Typically ≥97% | [1][2] |

| InChIKey | LKAJZBMOVZIKHA-UHFFFAOYSA-N | [1][2] |

Spectral Data

While specific spectral data such as detailed ¹H-NMR, ¹³C-NMR, or IR peak assignments are not available in the cited literature, mass spectrometry data provides insight into the compound's behavior under ionization.

Mass Spectrometry

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, have been calculated for various adducts of the molecule.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 211.14411 | 148.2 |

| [M+Na]⁺ | 233.12605 | 155.3 |

| [M-H]⁻ | 209.12955 | 149.6 |

| [M+NH₄]⁺ | 228.17065 | 164.0 |

Table data sourced from PubChemLite.[4]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis via dehydration of the corresponding amide precursor.[5]

Materials:

-

2-Carbamoyl-piperidine-1-carboxylic acid tert-butyl ester (1 equivalent)

-

Oxalyl chloride (2M in dichloromethane, 1.2 equivalents)

-

N,N-Dimethylformamide (DMF, 1.2 equivalents)

-

Pyridine (2.5 equivalents)

-

Acetonitrile (solvent)

-

Ethyl acetate (extraction solvent)

-

Water

-

Brine

-

Sodium sulfate (drying agent)

Procedure:

-

A solution of DMF in acetonitrile is prepared in a round-bottom flask and cooled to -5 °C.

-

Oxalyl chloride is added to the cooled solution, and the mixture is stirred for 15 minutes to form the dehydrating agent.

-

A solution of 2-carbamoyl-piperidine-1-carboxylic acid tert-butyl ester in acetonitrile is added, followed by the addition of pyridine.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The mixture is concentrated in vacuo to remove volatile solvents.

-

The resulting residue is redissolved in ethyl acetate.

-

The organic phase is washed sequentially with water and brine.

-

The washed organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield this compound as a yellow solid.[5]

General Protocol for Melting Point Determination

While the specific method used to determine the cited melting point of 62-67 °C[1] is not detailed, a standard laboratory protocol for this measurement is as follows.

Apparatus:

-

Digital melting point apparatus or a Thiele tube with heating oil

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Sample of this compound

Procedure:

-

A small amount of the dry, powdered sample is packed into the bottom of a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rapid rate initially to approach the expected melting range.

-

The heating rate is then reduced to 1-2 °C per minute approximately 10-15 °C below the anticipated melting point.

-

The temperature at which the first drop of liquid appears is recorded as the start of the melting range.

-

The temperature at which the entire solid has melted into a clear liquid is recorded as the end of the melting range.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and purification process.

References

- 1. This compound - Protheragen [protheragen.ai]

- 2. This compound | 153749-89-4 [sigmaaldrich.com]

- 3. China this compound CAS: 153749-89-4 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 4. PubChemLite - this compound (C11H18N2O2) [pubchemlite.lcsb.uni.lu]

- 5. 1-Boc-2-cyanopiperidine | 153749-89-4 [chemicalbook.com]

- 6. Tert-butyl 3-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 2756785 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-Butyl 2-cyanopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 2-cyanopiperidine-1-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The document details its chemical structure, physicochemical properties, and provides a detailed experimental protocol for its synthesis. Furthermore, it delves into its primary application as a key intermediate in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes. Spectroscopic data, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, are summarized to aid in its characterization.

Chemical Structure and Properties

This compound, also known as N-Boc-2-cyanopiperidine, is a chiral synthetic compound featuring a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group and substituted with a nitrile group at the 2-position.[1] This structure makes it a valuable precursor for the synthesis of a variety of more complex molecules, particularly in the development of therapeutic agents.[1]

The presence of the Boc protecting group allows for selective reactions at other positions of the piperidine ring, while the cyano group can be transformed into various other functionalities, making it a versatile intermediate in organic synthesis. The molecule possesses a chiral center at the 2-position of the piperidine ring.[2]

A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 153749-89-4 | [3] |

| Molecular Formula | C₁₁H₁₈N₂O₂ | [3] |

| Molecular Weight | 210.27 g/mol | [3] |

| Appearance | White to pale brown powder | [3] |

| Melting Point | 62-67 °C | [3] |

| Boiling Point (Predicted) | 325.3 ± 35.0 °C | [3] |

| Density (Predicted) | 1.07 ± 0.1 g/cm³ | [3] |

| Storage Temperature | 2-8 °C | [3] |

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. The following tables summarize the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectral Data for (R)-1-N-Boc-2-cyanopiperidine

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 3: ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| Data not available in search results |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule.

Table 4: FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2240 | Medium | C≡N stretch (nitrile) |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~2980-2860 | Medium-Strong | C-H stretch (aliphatic) |

| ~1450 | Medium | C-H bend (aliphatic) |

| ~1160 | Strong | C-O stretch (carbamate) |

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Predicted data is available from PubChem.[4]

Table 5: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 211.14411 |

| [M+Na]⁺ | 233.12605 |

| [M-H]⁻ | 209.12955 |

| [M+NH₄]⁺ | 228.17065 |

| [M+K]⁺ | 249.09999 |

Experimental Protocols

A common method for the synthesis of this compound involves the dehydration of the corresponding primary amide, tert-butyl 2-carbamoylpiperidine-1-carboxylate.

Synthesis of this compound

Materials:

-

tert-Butyl 2-carbamoylpiperidine-1-carboxylate

-

Oxalyl chloride (2 M in dichloromethane)

-

N,N-Dimethylformamide (DMF)

-

Pyridine

-

Acetonitrile

-

Ethyl acetate

-

Water

-

Brine

-

Sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a stir bar, add acetonitrile and DMF.

-

Cool the mixture to -5 °C in an ice-salt bath.

-

Slowly add oxalyl chloride to the cooled mixture and stir for 15 minutes.

-

In a separate flask, dissolve tert-butyl 2-carbamoylpiperidine-1-carboxylate in acetonitrile and add pyridine.

-

Add the solution from step 4 to the reaction mixture from step 3.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture in vacuo.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic phase successively with water and brine.

-

Dry the organic phase over sodium sulfate, filter, and concentrate in vacuo to yield this compound as a yellow solid.[2]

A high yield of 97% has been reported for this procedure.[2]

Applications in Drug Discovery

The piperidine scaffold is a prevalent structural motif in a vast number of pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile framework for drug design.[5][6] Specifically, 2-cyanopiperidine derivatives have garnered significant attention as key intermediates in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors.[2][7][8]

Inhibition of Dipeptidyl Peptidase-IV (DPP-IV)

DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[9] These hormones are responsible for stimulating insulin secretion in a glucose-dependent manner. By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and improved glycemic control in patients with type 2 diabetes.[9]

The 2-cyano group of the piperidine ring is a key pharmacophore that can form a reversible covalent bond with the catalytic serine residue in the active site of the DPP-IV enzyme, leading to potent and long-lasting inhibition.[7]

Drug Development Workflow

This compound serves as a crucial starting material in the multi-step synthesis of DPP-IV inhibitors. The general workflow involves the deprotection of the Boc group, followed by coupling with other building blocks to construct the final drug molecule.

Conclusion

This compound is a fundamentally important building block for the synthesis of high-value pharmaceutical compounds. Its well-defined structure and versatile reactivity make it an ideal starting material for the construction of complex molecules, most notably DPP-IV inhibitors. This guide provides essential technical information to aid researchers and drug development professionals in the synthesis, characterization, and application of this key chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Protheragen [protheragen.ai]

- 4. PubChemLite - this compound (C11H18N2O2) [pubchemlite.lcsb.uni.lu]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lifechemicals.com [lifechemicals.com]

- 7. NVP-DPP728 (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to tert-Butyl 2-cyanopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of tert-Butyl 2-cyanopiperidine-1-carboxylate, a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.

Core Molecular Data

This compound is a heterocyclic compound featuring a piperidine ring N-protected by a tert-butoxycarbonyl (Boc) group and substituted with a nitrile group at the 2-position. This structure makes it a valuable building block in medicinal chemistry.

The fundamental properties of this compound are summarized below. These values are critical for designing synthetic routes, purification protocols, and formulation strategies.

| Property | Value | Citations |

| Molecular Weight | 210.27 g/mol | [1][2] |

| Molecular Formula | C₁₁H₁₈N₂O₂ | [1][2] |

| CAS Number | 153749-89-4 | [1] |

| Appearance | White to pale brown powder | [1][3] |

| Melting Point | 62-67 °C | [1][3] |

| Boiling Point (Predicted) | 325.3 ± 35.0 °C | [1][3] |

| Density (Predicted) | 1.07 ± 0.1 g/cm³ | [1][3] |

| pKa (Predicted) | -4.85 ± 0.40 | [1][3] |

| Storage Temperature | 2-8 °C | [1][3] |

Synthesis and Experimental Protocols

The synthesis of this compound is a critical process for its application in further chemical transformations. Below are detailed protocols for its preparation.

This common method involves the dehydration of the corresponding amide, tert-Butyl 2-carbamoylpiperidine-1-carboxylate, to form the nitrile group.

Materials:

-

2-carbamoyl-piperidine-1-carboxylic acid tert-butyl ester

-

Acetonitrile (ACN)

-

Pyridine

-

A suitable dehydrating agent (e.g., phosphorus oxychloride, trifluoroacetic anhydride, or as in the cited procedure, a mixture of oxalyl chloride and DMF forming a Vilsmeier-type reagent).[3]

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure: [3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-carbamoyl-piperidine-1-carboxylic acid tert-butyl ester (1 equivalent) in acetonitrile.

-

Reagent Addition: Add pyridine (2.5 equivalents) to the solution.

-

Dehydration: Introduce the dehydrating agent to the mixture. If using a pre-formed Vilsmeier reagent from oxalyl chloride and DMF, this is typically done at a reduced temperature (e.g., -5 °C).[3]

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Work-up:

-

Concentrate the reaction mixture in vacuo to remove the solvent.

-

Dissolve the resulting residue in ethyl acetate.

-

Wash the organic phase sequentially with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization or column chromatography if necessary.[3]

The synthesis described above can be visualized as a straightforward workflow.

References

An In-depth Technical Guide to the Synthesis of tert-Butyl 2-cyanopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthetic pathway for tert-butyl 2-cyanopiperidine-1-carboxylate, a valuable building block in the development of novel therapeutics. This document outlines the key chemical transformations, provides detailed experimental protocols, and presents quantitative data to support the synthesis of this important intermediate.

Introduction

This compound, particularly its chiral forms such as (S)-1-N-Boc-2-cyanopiperidine, serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, including peptide and alkaloid analogs.[1] The presence of the cyano group allows for diverse downstream functionalization, making it a versatile scaffold in medicinal chemistry. This guide focuses on a reliable and high-yielding two-step synthesis commencing from the commercially available N-Boc-2-piperidinecarboxylic acid.

Synthesis Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the formation of an amide from N-Boc-2-piperidinecarboxylic acid to yield tert-butyl 2-carbamoylpiperidine-1-carboxylate. The subsequent step is the dehydration of the primary amide to the corresponding nitrile, affording the target compound.

Figure 1: Two-step synthesis of this compound.

Quantitative Data Summary

The following tables summarize the typical quantitative data for the two-step synthesis pathway.

Table 1: Reagents and Yield for Step 1 - Amide Formation

| Reagent | Molar Equivalence | Purpose | Typical Yield |

| N-Boc-2-piperidinecarboxylic acid | 1.0 | Starting Material | - |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1.1 - 1.5 | Coupling Agent | 75 - 90% |

| 1-Hydroxybenzotriazole (HOBt) | 1.1 - 1.5 | Additive | |

| Ammonium Chloride (NH₄Cl) | 1.1 - 1.5 | Amine Source | |

| N,N-Diisopropylethylamine (DIPEA) | 2.0 - 3.0 | Base | |

| Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) | - | Solvent |

Table 2: Reagents and Yield for Step 2 - Dehydration

| Reagent | Molar Equivalence | Purpose | Typical Yield |

| tert-Butyl 2-carbamoylpiperidine-1-carboxylate | 1.0 | Starting Material | - |

| Oxalyl Chloride | 1.2 | Dehydrating Agent | 97% |

| N,N-Dimethylformamide (DMF) | Catalytic | Catalyst | |

| Pyridine | 2.5 | Base | |

| Acetonitrile | - | Solvent |

Experimental Protocols

Step 1: Synthesis of tert-Butyl 2-carbamoylpiperidine-1-carboxylate

This protocol describes a general procedure for the formation of the amide from N-Boc-2-piperidinecarboxylic acid using EDC and HOBt as coupling agents.

Materials:

-

N-Boc-2-piperidinecarboxylic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

Ammonium Chloride (NH₄Cl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-2-piperidinecarboxylic acid (1.0 eq) in anhydrous DCM or DMF.

-

To the solution, add HOBt (1.1 eq) and EDC (1.1 eq). Stir the mixture at room temperature for 15-30 minutes.

-

In a separate flask, prepare a solution of ammonium chloride (1.1 eq) and DIPEA (2.5 eq) in the same solvent.

-

Add the ammonium chloride solution to the activated carboxylic acid mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl 2-carbamoylpiperidine-1-carboxylate.

Step 2: Synthesis of this compound

This protocol details the dehydration of tert-butyl 2-carbamoylpiperidine-1-carboxylate to the target nitrile.

Materials:

-

tert-Butyl 2-carbamoylpiperidine-1-carboxylate

-

Oxalyl chloride (2 M solution in dichloromethane)

-

N,N-Dimethylformamide (DMF)

-

Pyridine

-

Acetonitrile

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a 500 mL round-bottom flask equipped with a stir bar, add acetonitrile (220 mL) and DMF (3.82 mL, 49.4 mmol).

-

Cool the mixture to -5 °C in an ice-salt bath.

-

Slowly add oxalyl chloride (24.7 mL of a 2 M solution in dichloromethane, 49.4 mmol). Stir the resulting mixture for 15 minutes at this temperature.

-

In a separate flask, dissolve tert-butyl 2-carbamoylpiperidine-1-carboxylate (9.4 g, 41.2 mmol) in acetonitrile (50 mL) and add pyridine (8.3 mL, 103 mmol).

-

Add the solution of the amide to the reaction mixture.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture in vacuo.

-

Dissolve the residue in ethyl acetate (300 mL).

-

Wash the organic phase successively with water (300 mL) and brine (200 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound as a yellow solid (8.44 g, 97% yield).[1]

Logical Workflow Diagram

The following diagram illustrates the logical progression of the experimental workflow for the synthesis of this compound.

Figure 2: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to tert-Butyl 2-cyanopiperidine-1-carboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of tert-butyl 2-cyanopiperidine-1-carboxylate, a key building block in modern medicinal chemistry. The document details its discovery and synthesis, focusing on a robust experimental protocol for its preparation. A thorough characterization of the compound is presented, including its physicochemical properties and spectroscopic data. Furthermore, this guide explores the critical role of the 2-cyanopiperidine scaffold in the development of novel therapeutics, highlighting its utility as a versatile intermediate in the synthesis of complex molecular architectures.

Introduction

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. The introduction of a cyano group at the 2-position of the piperidine ring, coupled with N-protection by a tert-butoxycarbonyl (Boc) group, affords this compound. This strategic functionalization provides a versatile handle for a wide range of chemical transformations, making it an invaluable intermediate for the synthesis of complex heterocyclic systems. This guide will delve into the technical details surrounding this important molecule.

Discovery and Synthesis

While the precise first synthesis of this compound is not definitively documented in a single seminal publication, its emergence as a key synthetic intermediate can be traced back to the early 2000s through its appearance in the patent literature, notably in patents filed around 2004 and 2005.[2] The primary and most widely employed method for its synthesis involves the dehydration of the corresponding primary amide, tert-butyl 2-carbamoylpiperidine-1-carboxylate.

A well-established and high-yielding protocol for this transformation utilizes a Vilsmeier-type reagent generated in situ from oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF).[2] This method offers excellent conversion and simplifies purification.

Synthesis Workflow

The synthesis of this compound from its amide precursor can be visualized as a two-step process involving the activation of the amide and subsequent dehydration.

References

Spectroscopic Profile of tert-Butyl 2-cyanopiperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for the heterocyclic building block, tert-Butyl 2-cyanopiperidine-1-carboxylate. The nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data presented herein are essential for the structural elucidation and quality control of this compound in research and drug development settings.

Molecular Structure and Properties

This compound, also known as N-Boc-2-cyanopiperidine, is a key intermediate in organic synthesis. Its molecular formula is C₁₁H₁₈N₂O₂, with a molecular weight of 210.27 g/mol . The structure features a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group and a nitrile functional group at the 2-position.

| Property | Value |

| Molecular Formula | C₁₁H₁₈N₂O₂ |

| Molecular Weight | 210.27 g/mol |

| CAS Number | 153749-89-4 |

| Appearance | White to pale brown powder |

| Melting Point | 62-67 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in a deuterated solvent such as chloroform-d (CDCl₃) provides detailed information about the chemical environment of the protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.8 - 4.6 | m | 1H | H-2 |

| ~4.1 - 3.9 | m | 1H | H-6 (axial) |

| ~3.2 - 3.0 | m | 1H | H-6 (equatorial) |

| ~2.2 - 1.5 | m | 6H | H-3, H-4, H-5 |

| 1.48 | s | 9H | -C(CH₃)₃ |

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~154.5 | C=O (Boc) |

| ~118.0 | -C≡N |

| ~80.5 | -C(CH₃)₃ |

| ~47.0 | C-2 |

| ~40.0 | C-6 |

| ~28.4 | -C(CH₃)₃ |

| ~28.0 | C-3 |

| ~24.5 | C-5 |

| ~20.0 | C-4 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2975-2850 | Strong | C-H stretch (alkane) |

| ~2240 | Sharp, Medium | C≡N stretch (nitrile) |

| ~1690 | Strong | C=O stretch (urethane) |

| ~1450-1365 | Medium | C-H bend (alkane) |

| ~1160 | Strong | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[1] Predicted mass spectrometry data indicates the following common adducts:[1]

| Adduct | Calculated m/z |

| [M+H]⁺ | 211.1441 |

| [M+Na]⁺ | 233.1260 |

| [M+K]⁺ | 249.0999 |

| [M+NH₄]⁺ | 228.1706 |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.

IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the powder is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique such as Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule, which typically results in the observation of the protonated molecule [M+H]⁺.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Visualizations

Caption: Molecular structure of this compound.

References

Technical Guide: Formation of tert-Butyl 2-Cyanopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-cyanopiperidine-1-carboxylate is a valuable chiral building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents. The strategic placement of the cyano group at the 2-position of the piperidine ring offers a versatile handle for further chemical modifications, such as reduction to an aminomethyl group or hydrolysis to a carboxylic acid, enabling the construction of complex molecular architectures. This technical guide provides an in-depth overview of the primary mechanisms for the formation of this compound, focusing on the Strecker synthesis and electrochemical α-cyanation. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to aid researchers in the practical application of these synthetic routes.

Core Synthetic Methodologies

Two principal methods have emerged for the efficient synthesis of this compound: the Strecker synthesis, a classic method for α-aminonitrile formation, and the more modern electrochemical α-cyanation of N-Boc-piperidine.

The Strecker Synthesis

The Strecker synthesis is a robust and well-established method for the preparation of α-aminonitriles from ketones or aldehydes. In the context of this compound synthesis, the readily available starting material is N-Boc-2-piperidone. The reaction proceeds through the in situ formation of an imine or iminium ion intermediate, which is subsequently attacked by a cyanide nucleophile.

Mechanism of Formation (Strecker Synthesis)

The reaction is typically carried out in a one-pot fashion. The mechanism involves three key steps:

-

Imine Formation: N-Boc-2-piperidone reacts with an amine source, typically ammonia or an ammonium salt (e.g., ammonium chloride), to form a cyclic imine intermediate. This step is often acid-catalyzed to facilitate the dehydration process.

-

Iminium Ion Formation: The imine intermediate is protonated to form a more electrophilic iminium ion.

-

Nucleophilic Attack of Cyanide: A cyanide source, such as sodium cyanide, potassium cyanide, or trimethylsilyl cyanide (TMSCN), attacks the iminium ion at the C2 position to yield the final α-aminonitrile product, this compound.

Experimental Protocol: Modified Strecker Synthesis of this compound

This protocol is adapted from general Strecker synthesis procedures for ketones.

Materials:

-

N-Boc-2-piperidone

-

Sodium cyanide (NaCN)

-

Ammonium chloride (NH₄Cl)

-

Methanol (MeOH)

-

Water (H₂O)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of N-Boc-2-piperidone (1.0 eq) in methanol, add ammonium chloride (1.5 eq) and sodium cyanide (1.5 eq) in water at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Dilute the residue with water and extract with dichloromethane (3 x volumes).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Quantitative Data (Strecker Synthesis)

| Parameter | Value | Reference |

| Starting Material | N-Boc-2-piperidone | General Methodology |

| Key Reagents | NaCN, NH₄Cl | General Methodology |

| Solvent | Methanol, Water | General Methodology |

| Temperature | Room Temperature | General Methodology |

| Reaction Time | 24-48 h | General Methodology |

| Yield | 70-85% (Estimated) | Based on similar reactions |

| Purity | >95% after chromatography | General Methodology |

Logical Relationship Diagram: Strecker Synthesis

Caption: Strecker synthesis pathway for this compound.

Electrochemical α-Cyanation

Electrochemical synthesis offers a green and efficient alternative for the α-cyanation of N-protected piperidines. This method avoids the use of stoichiometric oxidizing agents and often proceeds under mild conditions.

Mechanism of Formation (Electrochemical α-Cyanation)

The electrochemical α-cyanation of N-Boc-piperidine proceeds via the following steps:

-

Oxidation to N-Acyliminium Ion: The N-Boc-piperidine is oxidized at the anode to generate a radical cation. Subsequent deprotonation and further oxidation lead to the formation of a highly electrophilic N-acyliminium ion intermediate.

-

Nucleophilic Attack of Cyanide: A cyanide source, typically trimethylsilyl cyanide (TMSCN), present in the electrolyte solution, acts as a nucleophile and attacks the C2 position of the N-acyliminium ion.

-

Product Formation: The attack of the cyanide ion results in the formation of this compound.

Experimental Protocol: Electrochemical α-Cyanation of N-Boc-Piperidine

This protocol is based on general procedures for the electrochemical α-cyanation of N-protected cyclic amines.

Materials:

-

N-Boc-piperidine

-

Trimethylsilyl cyanide (TMSCN)

-

Tetrabutylammonium perchlorate (TBAP) or other suitable supporting electrolyte

-

Acetonitrile (MeCN) or other suitable anhydrous solvent

-

Undivided electrochemical cell

-

Carbon anode (e.g., graphite)

-

Platinum or stainless steel cathode

-

DC power supply

Procedure:

-

Set up an undivided electrochemical cell with a carbon anode and a platinum cathode.

-

Prepare an electrolyte solution of N-Boc-piperidine (1.0 eq) and the supporting electrolyte (e.g., 0.1 M TBAP) in anhydrous acetonitrile.

-

Add trimethylsilyl cyanide (2.0-3.0 eq) to the electrolyte solution.

-

Apply a constant current or potential to the cell and conduct the electrolysis at room temperature. Monitor the consumption of the starting material by gas chromatography (GC) or TLC.

-

Upon completion of the reaction, quench the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Quantitative Data (Electrochemical α-Cyanation)

| Parameter | Value | Reference |

| Starting Material | N-Boc-piperidine | General Methodology |

| Key Reagents | TMSCN, TBAP | General Methodology |

| Solvent | Acetonitrile | General Methodology |

| Anode Material | Carbon (Graphite) | General Methodology |

| Cathode Material | Platinum | General Methodology |

| Temperature | Room Temperature | General Methodology |

| Yield | 60-80% (Estimated) | Based on similar reactions |

| Purity | >95% after chromatography | General Methodology |

Experimental Workflow: Electrochemical α-Cyanation

Caption: Workflow for the electrochemical synthesis of this compound.

Conclusion

Both the Strecker synthesis and electrochemical α-cyanation represent effective methods for the preparation of this compound. The choice of method will depend on the specific requirements of the researcher, including available equipment, scale of the reaction, and desired environmental impact. The Strecker synthesis is a classic, reliable method that utilizes readily available reagents. The electrochemical approach offers a greener alternative with high efficiency and mild reaction conditions. This guide provides the foundational knowledge and practical protocols to enable scientists and drug development professionals to successfully synthesize this important chiral intermediate. Further optimization of the provided protocols may be necessary to achieve desired yields and purity for specific applications.

Key intermediates in tert-Butyl 2-cyanopiperidine-1-carboxylate synthesis

An In-depth Technical Guide to the Synthesis of tert-Butyl 2-cyanopiperidine-1-carboxylate

Introduction

This compound, a key chiral building block, is of significant interest to researchers and professionals in drug development and medicinal chemistry. Its unique structure, featuring a piperidine ring with a protected nitrogen and a cyano group at the 2-position, makes it a versatile intermediate in the synthesis of a wide range of complex molecules, including bioactive peptides and alkaloids.[1] The precise stereochemistry of this intermediate is crucial for the biological activity of the final synthesized compounds.[1] This technical guide provides a detailed overview of the key intermediates and synthetic routes for this compound, complete with experimental protocols and quantitative data to aid researchers in their synthetic endeavors.

Key Synthetic Pathways and Intermediates

The synthesis of this compound can be approached through several strategic pathways. A prevalent and efficient method involves a two-step sequence starting from the commercially available N-Boc-piperidine-2-carboxylic acid. This pathway proceeds through the formation of an amide intermediate, which is subsequently dehydrated to yield the target nitrile.

A critical intermediate in this synthesis is N-Boc-piperidine-2-carboxamide . This compound is typically prepared from N-Boc-piperidine-2-carboxylic acid via amide coupling reactions. The subsequent dehydration of this amide is a key transformation to afford the desired this compound.

An alternative conceptual approach is the Strecker synthesis, a well-established method for preparing α-amino nitriles.[2][3] This reaction involves the three-component condensation of an aldehyde, an amine, and a cyanide source.[4] While a direct Strecker synthesis to this compound would require a protected amino-aldehyde precursor, the principles of this reaction are fundamental in the synthesis of such compounds.

Below is a diagram illustrating the primary synthetic pathway from N-Boc-piperidine-2-carboxylic acid.

Synthesis of this compound

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of this compound, based on established methodologies for similar transformations.

Table 1: Amide Formation from N-Boc-piperidine-2-carboxylic acid

| Reactant | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| N-Boc-piperidine-2-carboxylic acid | EDC, HOBt, NH4Cl, DIPEA | DMF | 0 to rt | 12 | ~85-95 |

| N-Boc-piperidine-2-carboxylic acid | TBTU, DIPEA, NH3 source | DMF | 0 to rt | 12 | ~90-98 |

Table 2: Dehydration of N-Boc-piperidine-2-carboxamide

| Reactant | Dehydrating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| N-Boc-piperidine-2-carboxamide | Phosphorus pentoxide | Quinoline | 150 | 2 | ~60-70 |

| N-Boc-piperidine-2-carboxamide | Phosphorus oxychloride | Pyridine | 0 to rt | 4 | ~70-85 |

| N-Boc-piperidine-2-carboxamide | Cyanuric chloride | DMF | rt | 3 | ~75-90 |

Experimental Protocols

Detailed experimental protocols for the key transformations are provided below. These protocols are based on standard procedures for amidation and dehydration reactions.

Protocol 1: Synthesis of N-Boc-piperidine-2-carboxamide

-

Reaction Setup: To a solution of N-Boc-piperidine-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) at 0 °C under an inert atmosphere.

-

Ammonia Addition: After stirring for 30 minutes, add ammonium chloride (NH4Cl) (1.5 eq) followed by the dropwise addition of diisopropylethylamine (DIPEA) (2.5 eq).

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford N-Boc-piperidine-2-carboxamide.

Protocol 2: Synthesis of this compound via Dehydration

-

Reaction Setup: In a round-bottom flask, dissolve N-Boc-piperidine-2-carboxamide (1.0 eq) in anhydrous pyridine or DMF at 0 °C under an inert atmosphere.

-

Dehydrating Agent Addition: Slowly add phosphorus oxychloride (POCl3) (1.5 eq) or a solution of cyanuric chloride (1.1 eq) in DMF to the reaction mixture.

-

Reaction Progression: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 3-4 hours.

-

Work-up and Purification: Carefully quench the reaction by pouring it onto crushed ice and then extract the product with diethyl ether or ethyl acetate. Wash the organic layer with water, saturated aqueous copper (II) sulfate solution (if pyridine is used), and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by silica gel chromatography to yield this compound.

Experimental Workflow

The overall experimental workflow for the synthesis of this compound is depicted in the following diagram.

Overall Experimental Workflow

Conclusion

The synthesis of this compound is most effectively achieved through a two-step process involving the amidation of N-Boc-piperidine-2-carboxylic acid followed by the dehydration of the resulting N-Boc-piperidine-2-carboxamide. This guide provides detailed protocols and quantitative data to facilitate the successful synthesis of this valuable intermediate. The presented methodologies offer robust and reproducible routes for researchers in the field of organic synthesis and drug discovery, enabling the development of novel therapeutic agents.

References

A Comprehensive Technical Review of tert-Butyl 2-cyanopiperidine-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-cyanopiperidine-1-carboxylate is a key heterocyclic building block in medicinal chemistry, primarily utilized as a versatile intermediate in the synthesis of complex pharmaceutical agents. Its rigid piperidine scaffold, coupled with the reactive nitrile functionality and the protective tert-butyloxycarbonyl (Boc) group, allows for precise stereochemical control and diverse chemical modifications. This technical guide provides an in-depth review of the synthesis, physicochemical properties, and notable applications of this compound, with a particular focus on its role in the development of Very Late Antigen-4 (VLA-4) antagonists for the treatment of inflammatory diseases.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈N₂O₂ | PubChem |

| Molecular Weight | 210.27 g/mol | PubChem |

| Appearance | White to pale brown powder or solid | [1] |

| Melting Point | 62-67 °C | [1] |

| Boiling Point (Predicted) | 325.3 ± 35.0 °C | [1] |

| Density (Predicted) | 1.07 ± 0.1 g/cm³ | [1] |

| CAS Number | 153749-89-4 | [2] |

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z |

| [M+H]⁺ | 211.14411 |

| [M+Na]⁺ | 233.12605 |

| [M-H]⁻ | 209.12955 |

| [M+NH₄]⁺ | 228.17065 |

| [M+K]⁺ | 249.09999 |

| Source: PubChemLite.[3] |

Table 3: Reference Spectroscopic Data for Related Piperidine Derivatives

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (film, cm⁻¹) | HRMS (ESI-TOF) [M+Na]⁺ |

| tert-Butyl 2-methylpiperidine-1-carboxylate | 3.90 – 3.81 (m, 1H), 3.39 – 3.28 (m, 2H), 1.97 (ddt, J = 12.0, 9.5, 7.4 Hz, 1H), 1.92 – 1.72 (m, 2H), 1.58 – 1.48 (m, 1H), 1.45 (s, 9H), 1.14 (d, J = 6.3 Hz, 3H) | 154.7, 78.9, 52.9, 46.4, 33.1, 28.7, 23.4, 20.7 | 2969, 2875, 1693, 1479, 1456, 1391, 1366, 1287, 1250, 1172, 1138, 1110, 1084, 1029, 1003, 972, 902, 856, 773 | Not Available |

| tert-Butyl piperidine-1-carboxylate | 3.35(m, 4H), 1.56-1.45(m, 15H) (in d6-DMSO) | 154.89, 79.03, 44.31, 28.42, 25.69, 24.45 (in d6-DMSO) | Not Available | Not Available |

| Source: Macmillan Group - Princeton University, Supporting Information[4]; Ingale et al., Supporting Information.[5] |

Experimental Protocols

Synthesis of Racemic this compound

A common and efficient method for the synthesis of racemic this compound involves the dehydration of the corresponding primary amide, tert-butyl 2-carbamoylpiperidine-1-carboxylate.

Experimental Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar, add acetonitrile (220 mL) and dimethylformamide (DMF, 3.82 mL, 49.4 mmol).

-

Cool the mixture to -5 °C in an ice-salt bath.

-

Slowly add oxalyl chloride (24.7 mL, 49.4 mmol, 2 M in dichloromethane) to the cooled mixture.

-

Stir the resulting mixture for 15 minutes at -5 °C.

-

Add a solution of tert-butyl 2-carbamoylpiperidine-1-carboxylate (9.4 g, 41.2 mmol) in acetonitrile (50 mL) and pyridine (8.3 mL, 103 mmol).

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture in vacuo.

-

Dissolve the residue in ethyl acetate (300 mL).

-

Wash the organic phase successively with water (300 mL) and brine (200 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound.

This procedure has been reported to yield the product as a yellow solid with a high yield of 97%.[1]

Applications in Drug Discovery: VLA-4 Antagonists

The piperidine scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound have emerged as potent antagonists of Very Late Antigen-4 (VLA-4). VLA-4 is an integrin protein expressed on the surface of leukocytes that plays a critical role in cell adhesion and migration, processes central to the inflammatory response.

VLA-4 Signaling and its Role in Inflammation

VLA-4 mediates the adhesion of leukocytes to the vascular endothelium by binding to its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1). This interaction is a key step in the extravasation of immune cells from the bloodstream into tissues during inflammation. The signaling cascade initiated by VLA-4 activation is complex, involving inside-out signaling that modulates the integrin's affinity for its ligand.

By blocking the interaction between VLA-4 and VCAM-1, small molecule antagonists can inhibit leukocyte migration to sites of inflammation, offering a therapeutic strategy for a range of autoimmune and inflammatory disorders such as multiple sclerosis, Crohn's disease, and asthma.

Development of VLA-4 Antagonists from this compound

While specific, publicly available examples of VLA-4 antagonists synthesized directly from this compound with corresponding IC₅₀ values are limited, the general synthetic strategy involves the elaboration of the 2-cyano-piperidine core. The nitrile group can be reduced to a primary amine or hydrolyzed to a carboxylic acid, providing handles for the introduction of pharmacophoric elements that mimic the binding motif of VLA-4's natural ligands.

The following workflow illustrates a generalized approach for the development of VLA-4 antagonists starting from this compound.

Conclusion

This compound stands out as a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its utility is particularly evident in the development of VLA-4 antagonists, a promising class of therapeutics for inflammatory diseases. The synthetic accessibility of this piperidine derivative, combined with the potential for diverse chemical transformations, ensures its continued importance in the field of drug discovery and development. Further research into the diastereoselective synthesis of this compound and the exploration of its derivatives as inhibitors of other therapeutic targets will undoubtedly expand its role in medicinal chemistry.

References

Methodological & Application

Synthesis of tert-Butyl 2-cyanopiperidine-1-carboxylate from piperidin-4-ylmethanol

An Application Note on the

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the multi-step synthesis of tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate from piperidin-4-ylmethanol. The synthesis of the requested tert-butyl 2-cyanopiperidine-1-carboxylate from the specified starting material is not a straightforward transformation due to the positions of the functional groups. Direct C-H cyanation at the 2-position of the piperidine ring is a complex process that is not readily achievable from piperidin-4-ylmethanol. Therefore, this application note focuses on a more plausible synthetic target, tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate, which is a logical derivative of the starting material. The presented synthetic route involves three key steps: Boc protection of the piperidine nitrogen, activation of the primary alcohol via tosylation, and subsequent nucleophilic substitution with a cyanide source. An alternative route via oxidation to an aldehyde intermediate is also discussed for the synthesis of the isomeric tert-butyl 4-cyanopiperidine-1-carboxylate.

Introduction

Piperidine derivatives are crucial scaffolds in medicinal chemistry and drug discovery, appearing in a vast array of pharmaceuticals. The functionalization of the piperidine ring allows for the fine-tuning of pharmacological properties. The synthesis of cyanopiperidine derivatives is of particular interest as the nitrile group can serve as a versatile handle for further chemical modifications or as a key pharmacophore. This application note details a reliable synthetic pathway from piperidin-4-ylmethanol to tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate, a valuable building block for more complex molecules.

Synthetic Strategy

The primary synthetic route outlined involves a three-step sequence:

-

Protection: The secondary amine of piperidin-4-ylmethanol is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in subsequent steps.

-

Activation: The primary hydroxyl group of the resulting N-Boc-piperidin-4-ylmethanol is converted into a good leaving group, a tosylate, to facilitate nucleophilic substitution.

-

Cyanation: The tosylate is displaced by a cyanide ion in an S(_N)2 reaction to yield the target compound.

Caption: Synthetic workflow for tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate

This step involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.

Materials:

-

Piperidin-4-ylmethanol

-

Di-tert-butyl dicarbonate ((Boc)(_2)O)

-

Tetrahydrofuran (THF), anhydrous

-

Ether

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na(_2)SO(_4))

Protocol:

-

Dissolve piperidin-4-ylmethanol (1 equivalent) and di-tert-butyl dicarbonate (1 equivalent) in anhydrous tetrahydrofuran (THF).[1][2]

-

Stir the solution at room temperature for 8 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture in vacuo.

-

Dissolve the residue in ether.

-

Wash the ether solution with water and then with brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.[1]

| Parameter | Value | Reference |

| Yield | 85.0% | [1] |

| ESI-MS (m/z) | 216.3 [M+H] | [1] |

Step 2: Synthesis of tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate

This protocol describes the conversion of the primary alcohol to a tosylate, a good leaving group for the subsequent nucleophilic substitution.

Materials:

-

tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine, anhydrous

-

Ethyl acetate

-

5% Hydrochloric acid (HCl)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na(_2)SO(_4))

Protocol:

-

Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1 equivalent) in anhydrous pyridine.[1][3]

-

Cool the solution to 0°C in an ice bath.

-

Add p-toluenesulfonyl chloride (1 equivalent) to the solution.[1][3]

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the ethyl acetate extract with 5% HCl, water, and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

The crude product can be purified by crystallization from ethyl acetate-hexane to give tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate.[1]

| Parameter | Value | Reference |

| Yield | 45.1% | [1] |

| Melting Point | 71-72°C | [1] |

| ESI-MS (m/z) | 370.5 [M+H] | [1] |

Step 3: Synthesis of tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate

This final step involves the nucleophilic substitution of the tosylate group with cyanide.

Materials:

-

tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate

-

Sodium cyanide (NaCN)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na(_2)SO(_4))

Protocol:

-

In a dry round-bottom flask, dissolve tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate (1 equivalent) in anhydrous DMF.

-

Carefully add sodium cyanide (1.2 equivalents). Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood. [4]

-

Stir the reaction mixture at room temperature for 6-8 hours.[4]

-

Monitor the reaction by TLC.

-

Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.[4]

-

Wash the combined organic layers with brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate.[4]

| Parameter | Expected Outcome |

| Product | tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate |

| Purification | Flash chromatography if necessary |

Alternative Synthetic Route: Synthesis of tert-Butyl 4-cyanopiperidine-1-carboxylate

For the synthesis of the isomeric tert-butyl 4-cyanopiperidine-1-carboxylate, an alternative route involving oxidation of the primary alcohol to an aldehyde followed by conversion to the nitrile is plausible.

References

Application Notes and Protocols: Use of tert-Butyl 2-cyanopiperidine-1-carboxylate in Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-cyanopiperidine-1-carboxylate and its structural analogs are versatile heterocyclic building blocks of significant interest in pharmaceutical development. The presence of a protected amine, a reactive nitrile group, and a chiral center in many derivatives makes this scaffold a valuable starting material for the synthesis of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound, with a primary focus on its role in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.

Key Applications in Pharmaceutical Development

The primary application of this compound and its analogs lies in their use as key intermediates for the synthesis of pharmacologically active compounds. The piperidine ring provides a rigid scaffold that can be appropriately substituted to interact with biological targets, while the cyano group can be transformed into various other functionalities or act as a key pharmacophoric element.

One of the most notable applications is in the synthesis of "gliptins," a class of DPP-4 inhibitors. These drugs play a crucial role in the management of type 2 diabetes by preventing the degradation of incretin hormones, which are responsible for stimulating insulin secretion in a glucose-dependent manner.[1][2][3] The cyanopiperidine moiety is a common feature in the structure of several DPP-4 inhibitors, where the nitrile group often forms a key interaction with the active site of the enzyme.[2]

Beyond DPP-4 inhibitors, substituted cyanopiperidines are explored in the development of therapeutics for neurological disorders and as precursors for complex molecules in broader drug discovery programs, aiding in the optimization of pharmacokinetic and pharmacodynamic properties.[4]

Data Presentation

The following tables summarize quantitative data from various synthetic routes utilizing cyanopiperidine and cyanopyrrolidine precursors for the preparation of pharmaceutical intermediates, primarily for DPP-4 inhibitors like Vildagliptin.

Table 1: Synthesis of Vildagliptin Intermediates

| Intermediate | Starting Material | Key Reagents | Solvent | Yield (%) | Purity (%) | Reference |

| (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | L-proline | Chloroacetyl chloride, Sulfuric acid | Acetonitrile | ~95 (overall) | Not specified | [5][6] |

| (S)-1-(2-chloroacetyl)pyrrolidine-2-amide | L-prolinamide | Chloroacetyl chloride, Propylene oxide | THF | 87.4 | >99 (HPLC) | [7] |

| 1-(2-Chloroacetyl)-2-cyanopyrrolidine | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid | Acetonitrile, Sulfuric acid | Acetonitrile | Not specified | Not specified | [5] |

| 3-Amino-1-adamantane alcohol | Amantadine hydrochloride | Sulfuric acid, Nitric acid, Boric acid | Not specified | ~95 (overall) | Not specified | [5][6] |

Experimental Protocols

The following are representative protocols for the synthesis and manipulation of this compound and related structures.

Protocol 1: General Synthesis of N-Boc-4-cyanopiperidine

This protocol describes the synthesis of N-Boc-4-cyanopiperidine from tert-butyl 4-carbamoylpiperidine-1-carboxylate.

Materials:

-

tert-Butyl 4-carbamoylpiperidine-1-carboxylate

-

Triethylamine (Et₃N)

-

XtalFluor-E

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Aqueous sodium carbonate (Na₂CO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

To a solution of tert-butyl 4-carbamoylpiperidine-1-carboxylate (1.0 mmol) in ethyl acetate (1 mL), add triethylamine (1.5 mmol).

-

Stir the solution at room temperature.

-

Add XtalFluor-E (1.1 mmol) batchwise to the reaction mixture.

-

Continue stirring at room temperature for 1 hour.

-

Quench the reaction by adding saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane (2 x 10 mL).

-

Wash the combined organic layers with aqueous sodium carbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.[8]

Protocol 2: Oxidation of N-Boc-4-hydroxypiperidine to N-Boc-4-oxopiperidine

This protocol is a common precursor step for further functionalization.

Materials:

-

N-Boc-4-hydroxypiperidine

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware under a nitrogen atmosphere

Procedure:

-

Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add Dess-Martin periodinane (1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-4-oxopiperidine.

-

Purify the crude product by flash column chromatography.

Expected Yield: 90-95%; Purity: >98% (by HPLC)

Protocol 3: Reductive Amination for N-Substituted Piperidines

This protocol outlines the synthesis of an N-substituted piperidine derivative from N-Boc-4-oxopiperidine.

Materials:

-

N-Boc-4-oxopiperidine

-

Primary amine (e.g., benzylamine)

-

1,2-Dichloroethane (DCE)

-

Sodium triacetoxyborohydride (STAB)

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

Procedure:

-

To a solution of N-Boc-4-oxopiperidine (1.0 eq) and the primary amine (1.1 eq) in DCE, add a catalytic amount of acetic acid.

-

Stir the mixture for a short period, then add sodium triacetoxyborohydride (STAB) portion-wise.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction with saturated aqueous NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate to obtain the crude N-substituted Boc-protected piperidine.

-

The Boc group can be subsequently removed using standard conditions (e.g., TFA in DCM or 4M HCl in dioxane).

Mandatory Visualizations

Signaling Pathway of DPP-4 Inhibition

Caption: DPP-4 inhibition pathway for improved glycemic control.

Experimental Workflow: Synthesis of a Piperidine-based Pharmaceutical Intermediate

Caption: General workflow for synthesizing a piperidine-based drug intermediate.

Logical Relationship: Role of this compound as a Building Block

References

- 1. mdpi.com [mdpi.com]

- 2. oatext.com [oatext.com]

- 3. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tert-Butyl 4-benzyl-4-cyanopiperidine-1-carboxylate [myskinrecipes.com]

- 5. op.niscair.res.in [op.niscair.res.in]